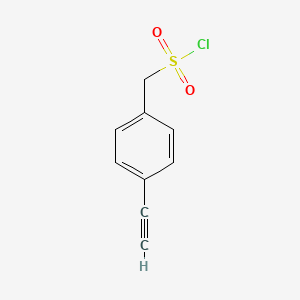
(4-Ethynylphenyl)methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Ethynylphenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C9H7ClO2S. It is a derivative of methanesulfonyl chloride, where the methanesulfonyl group is attached to a phenyl ring substituted with an ethynyl group at the para position. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(4-Ethynylphenyl)methanesulfonyl chloride can be synthesized through several methods. One common method involves the reaction of 4-ethynylphenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Análisis De Reacciones Químicas
Types of Reactions
(4-Ethynylphenyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives.
Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles, leading to the formation of substituted alkenes.
Coupling Reactions: It can be used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Polar organic solvents like dichloromethane and tetrahydrofuran.
Major Products
Sulfonamides: Formed from reactions with amines.
Sulfonates: Formed from reactions with alcohols.
Substituted Alkenes: Formed from addition reactions with electrophiles.
Aplicaciones Científicas De Investigación
(4-Ethynylphenyl)methanesulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide and sulfonate derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Ethynylphenyl)methanesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The methanesulfonyl chloride group is highly reactive and can form strong covalent bonds with nucleophiles, leading to the formation of sulfonamide and sulfonate derivatives. The ethynyl group can participate in addition reactions, forming substituted alkenes. These reactions are facilitated by the presence of catalysts and suitable reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonyl chloride: The parent compound, which lacks the ethynyl group.
Benzenesulfonyl chloride: Similar structure but with a benzene ring instead of a phenyl ring substituted with an ethynyl group.
Tosyl chloride: Contains a toluene ring instead of a phenyl ring with an ethynyl group.
Uniqueness
(4-Ethynylphenyl)methanesulfonyl chloride is unique due to the presence of the ethynyl group, which imparts additional reactivity and allows for the formation of substituted alkenes through addition reactions. This makes it a versatile reagent in organic synthesis and expands its applications in scientific research .
Propiedades
Fórmula molecular |
C9H7ClO2S |
|---|---|
Peso molecular |
214.67 g/mol |
Nombre IUPAC |
(4-ethynylphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C9H7ClO2S/c1-2-8-3-5-9(6-4-8)7-13(10,11)12/h1,3-6H,7H2 |
Clave InChI |
JEZNIHZIOTVXIA-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC=C(C=C1)CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl fluoride](/img/structure/B13525182.png)
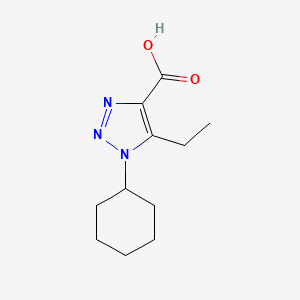
![1-oxo-1H,2H,3H-pyrrolo[3,4-c]pyridine-4-carboxylic acid hydrochloride](/img/structure/B13525188.png)
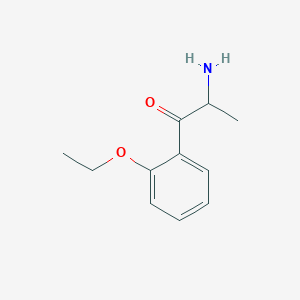
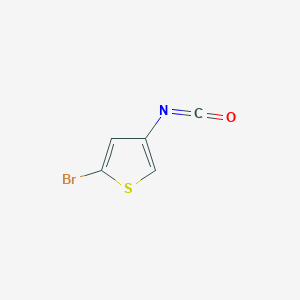


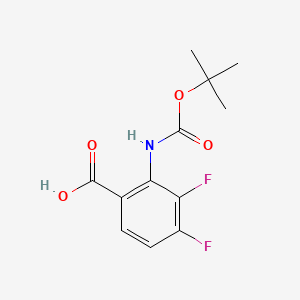
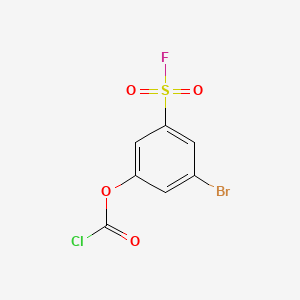
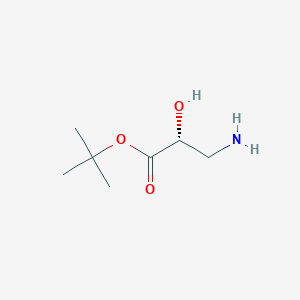
![6-bromo-2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13525241.png)

![6-Oxa-2-azaspiro[3.4]octan-7-ylmethanol;2,2,2-trifluoroacetic acid](/img/structure/B13525254.png)

